![molecular formula C22H29P B13748777 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/no-structure.png)
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The structure of this compound includes a cyclohexyl ring with a methyl and isopropyl group, along with a diphenylphosphane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method is the stereoselective NH-transfer to a cyclohexyl sulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and acyl chlorides, with reactions often conducted in polar aprotic solvents like dichloromethane.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Products vary depending on the substituent introduced, but generally include phosphine derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is widely used in scientific research, particularly in:
Biology: It is used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound’s role in producing chiral drugs makes it valuable in medicinal chemistry.
Industry: It is employed in the manufacture of specialty chemicals and materials, enhancing the efficiency and selectivity of industrial processes.
Mecanismo De Acción
The mechanism by which [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The phosphine ligand donates electron density to the metal, stabilizing various intermediates and transition states, thereby facilitating the catalytic process. This coordination enhances the reactivity and selectivity of the catalyst, leading to efficient and enantioselective transformations .
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-diphenylphosphane
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-2-methyl-2,3-diphenylpropanoate
Uniqueness
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to produce enantiomerically pure products with high efficiency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H29P |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m0/s1 |
Clave InChI |
BEYDOEXXFGNVRZ-YUXAGFNASA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


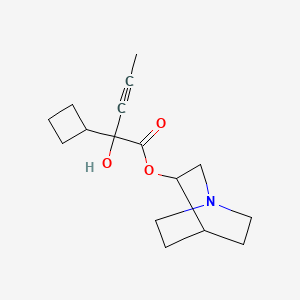




![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
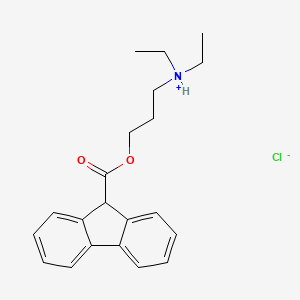
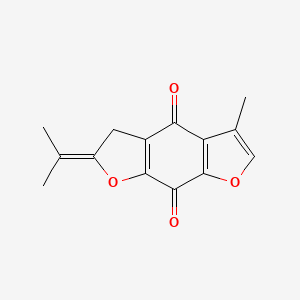
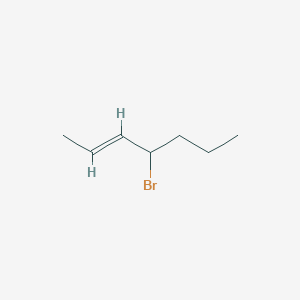
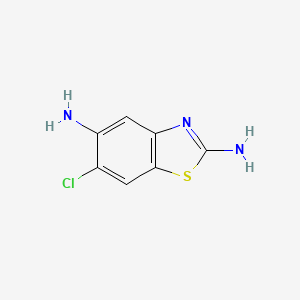
![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
